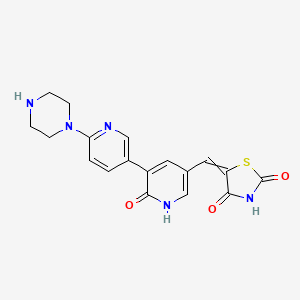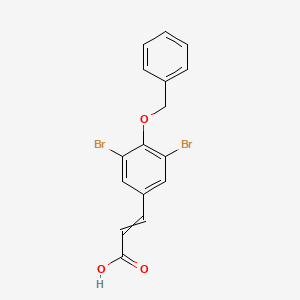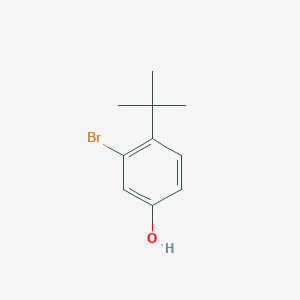![molecular formula C21H20N2O2S B12462168 9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12462168.png)
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-9-(4-(1-アミノプロパン-2-イル)フェニル)-8-ヒドロキシ-6-メチルチエノ[2,3-c]キノリン-4(5H)-オンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、多様な生物活性で知られているチエノキノリンコアを含むユニークな構造を特徴としています。
準備方法
合成経路と反応条件
(R)-9-(4-(1-アミノプロパン-2-イル)フェニル)-8-ヒドロキシ-6-メチルチエノ[2,3-c]キノリン-4(5H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切な前駆体を制御された条件下で環化させることです。 反応条件には、通常、触媒、溶媒、特定の温度と圧力の設定が含まれ、目的の生成物が高収率と純度で得られるようにします .
工業生産方法
工業的な設定では、この化合物の生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成が伴う場合があります。 これには、連続フローリアクター、自動合成システム、および高度な精製技術の使用が含まれ、化合物が目的の用途に必要な基準を満たすようにします .
化学反応の分析
反応の種類
(R)-9-(4-(1-アミノプロパン-2-イル)フェニル)-8-ヒドロキシ-6-メチルチエノ[2,3-c]キノリン-4(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応には、酸素の付加または水素の除去が伴い、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して行われることが多いです。
還元: この反応には、水素の付加または酸素の除去が伴い、通常は水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行われます。
置換: この反応には、1つの官能基を別の官能基と置き換えることが伴い、ハロゲンや求核剤などの試薬を使用して行われることが多いです.
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸、塩基、酸化剤、還元剤、およびさまざまな溶媒が含まれます。 温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキノリン誘導体が得られる場合があり、還元によりヒドロキノリン化合物が得られる可能性があります .
科学研究の応用
化学
化学では、(R)-9-(4-(1-アミノプロパン-2-イル)フェニル)-8-ヒドロキシ-6-メチルチエノ[2,3-c]キノリン-4(5H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、新しい化学反応の探求と新規化合物の開発が可能になります .
生物学
生物学では、この化合物は、抗菌、抗ウイルス、抗がん特性など、潜在的な生物活性について研究されています。 研究者は、その作用機序と潜在的な治療的用途を理解するために、さまざまな生物学的標的との相互作用を調査しています .
医学
医学では、(R)-9-(4-(1-アミノプロパン-2-イル)フェニル)-8-ヒドロキシ-6-メチルチエノ[2,3-c]キノリン-4(5H)-オンは、薬物候補としての可能性について検討されています。 特定の分子標的と相互作用する能力により、新しい医薬品の開発のための有望な化合物となっています .
産業
産業では、この化合物は、新しい材料と化学プロセスの開発に使用されています。 そのユニークな特性により、材料科学や化学工学などの分野での用途に価値があります .
科学的研究の応用
Chemistry
In chemistry, ®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, ®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in fields such as materials science and chemical engineering .
作用機序
(R)-9-(4-(1-アミノプロパン-2-イル)フェニル)-8-ヒドロキシ-6-メチルチエノ[2,3-c]キノリン-4(5H)-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。これらの相互作用は、さまざまな生物学的経路を調節し、化合物の観察された効果につながる可能性があります。 たとえば、特定の酵素の活性を阻害し、それによって細胞プロセスに影響を与え、潜在的に治療上の利点をもたらす可能性があります .
類似化合物の比較
類似化合物
2-フェニルキノリン-4-イミン: この化合物は、チエノ基とヒドロキシ基がないことを除いて、同様のキノリンコアを共有しています。
4-ヒドロキシ-2-キノロン: これらの化合物は、同様のヒドロキシキノリン構造を持っていますが、置換基と全体的な分子構造が異なります.
ユニークさ
(R)-9-(4-(1-アミノプロパン-2-イル)フェニル)-8-ヒドロキシ-6-メチルチエノ[2,3-c]キノリン-4(5H)-オンは、官能基の特定の組み合わせとそのキラル中心によりユニークです。 このユニークな構造は、その独特の化学的および生物学的特性に貢献し、さまざまな科学的用途に貴重な化合物となっています .
類似化合物との比較
Similar Compounds
2-Phenylquinolin-4-ylamine: This compound shares a similar quinoline core but lacks the thieno and hydroxy groups.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyquinoline structure but differ in their substituents and overall molecular framework.
Uniqueness
®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one is unique due to its specific combination of functional groups and its chiral center. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
特性
分子式 |
C21H20N2O2S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25) |
InChIキー |
OETLNMOJNONWOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)
![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)
![2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B12462164.png)
![butyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12462171.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
